molecular formula C14H18N4O2 B2563880 (Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide CAS No. 387846-77-7

(Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide

Cat. No. B2563880
CAS RN: 387846-77-7
M. Wt: 274.324
InChI Key: KEPZILGWMONQIS-VBKFSLOCSA-N
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Description

(Z)-2-(1-isopentyl-2-oxoindolin-3-ylidene)hydrazinecarboxamide, also known as IKK16, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Derivative Development The compound and its derivatives have been synthesized for potential applications in medicinal chemistry. Alafeefy et al. (2015) developed novel derivatives showing remarkable antitumor activity against various cancer cell lines, indicating the compound's potential as a scaffold for anticancer drugs (Alafeefy et al., 2015). Similarly, Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which exhibited significant anticancer and antioxidant activities (Gudipati, Reddy Anreddy, & Manda, 2011).

Anticancer Activity Several studies have focused on the anticancer potential of derivatives of this compound. Chaudhary et al. (2023) synthesized N(4)-alkyl substituted thiosemicarbazones derived from the compound, showing moderate anticancer activity against various cancer cell lines, emphasizing the role of structural modifications in enhancing anticancer properties (Chaudhary et al., 2023). Karki et al. (2012) also reported derivatives with cytostatic and antiviral activities, highlighting the compound's versatility in therapeutic applications (Karki et al., 2012).

Antimicrobial and Antioxidant Properties The antimicrobial and antioxidant properties of derivatives have been explored, with some compounds showing promising results against various microbial strains and free radicals, suggesting potential applications in treating infections and oxidative stress-related conditions (Sonawane et al., 2009).

Molecular Interactions and Docking Studies Molecular docking studies have been conducted to understand the interaction of derivatives with biological targets, providing insights into their mechanism of action and guiding the design of more effective therapeutic agents. For example, Ali et al. (2021) used molecular docking to investigate the binding affinity of hydrazine carboxamides derivatives at the active site of epidermal growth factor (EGFR), contributing to the development of novel anticancer agents (Ali et al., 2021).

properties

IUPAC Name

[2-hydroxy-1-(3-methylbutyl)indol-3-yl]iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(13(18)19)16-17-14(15)20/h3-6,9,19H,7-8H2,1-2H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLKNGNZMPCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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